molecular formula C17H14O3 B15065303 Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy- CAS No. 73791-11-4

Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy-

Cat. No.: B15065303
CAS No.: 73791-11-4
M. Wt: 266.29 g/mol
InChI Key: JZDAKHDSPOMTAJ-UHFFFAOYSA-N
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Description

Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy-, is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities, including anti-inflammatory, anticoagulant, antimicrobial, and anticancer properties . The specific structure of Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy-, includes a benzene ring fused with a six-membered lactone, with additional functional groups that enhance its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy-, typically involves the condensation of salicylaldehyde derivatives with phenylacetic acid derivatives under basic conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the coumarin ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted coumarins, quinones, and dihydrocoumarins, each with distinct biological activities .

Scientific Research Applications

Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy-, involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit the activity of certain enzymes, such as cytochrome P450, which plays a role in drug metabolism. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Umbelliferone: Another coumarin derivative with anti-inflammatory and antioxidant properties.

    Scopoletin: Known for its antimicrobial and anti-inflammatory activities.

    Osthole: Exhibits antifungal and anticancer properties.

Uniqueness

Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy-, is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

73791-11-4

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)-4-hydroxychromen-2-one

InChI

InChI=1S/C17H14O3/c1-10-7-8-11(2)13(9-10)15-16(18)12-5-3-4-6-14(12)20-17(15)19/h3-9,18H,1-2H3

InChI Key

JZDAKHDSPOMTAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(C3=CC=CC=C3OC2=O)O

Origin of Product

United States

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